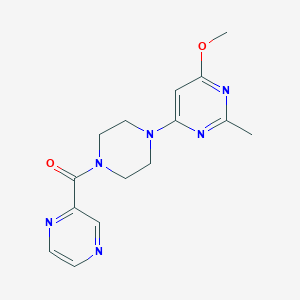
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the study of various biological processes due to its unique properties.
Scientific Research Applications
Molecular Interaction and Receptor Antagonism
Research has shown that compounds structurally related to "(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone" have been studied for their interactions with specific receptors, like the CB1 cannabinoid receptor. These interactions are crucial for understanding the therapeutic potential of these compounds in treating conditions like pain and obesity, without focusing on drug use, dosage, or side effects. For instance, one study detailed the molecular interaction of a cannabinoid receptor antagonist, highlighting its potential in modulating receptor activity (Shim et al., 2002).
Analgesic Effects and TRPV4 Antagonism
Another research avenue has explored derivatives of this chemical structure as selective antagonists for the TRPV4 channel, demonstrating analgesic effects in animal models. This suggests potential applications in pain management (Tsuno et al., 2017).
Antimicrobial Activity
The scaffold of "this compound" has been utilized in synthesizing compounds with significant antimicrobial activity. These compounds offer a promising route for developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Hossan et al., 2012).
Genotoxicity and Metabolic Activation
Research also delves into the genotoxicity potential of related compounds, focusing on their metabolic activation and interaction with DNA. This is crucial for assessing the safety profiles of new therapeutic agents (Kalgutkar et al., 2007).
Synthesis and Pharmacological Evaluation
The compound and its derivatives have been subject to synthesis and pharmacological evaluation, exploring their potential in treating various diseases beyond their antimicrobial and analgesic properties. This includes studies on their anticonvulsant, anti-inflammatory, and anticancer activities, further broadening the scope of potential therapeutic applications (Patel et al., 2011).
properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-18-13(9-14(19-11)23-2)20-5-7-21(8-6-20)15(22)12-10-16-3-4-17-12/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEYXJKDFFSDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

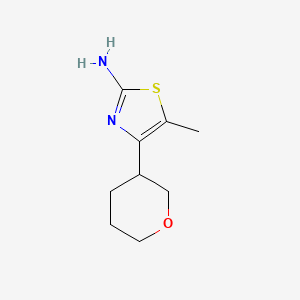
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)
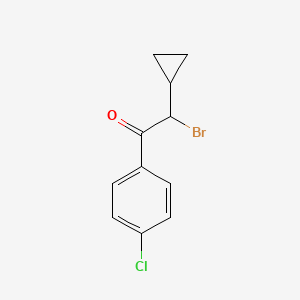
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689207.png)
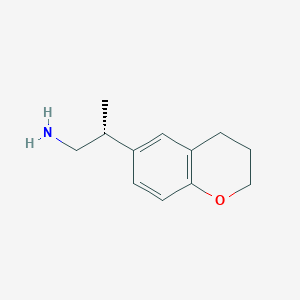
![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)
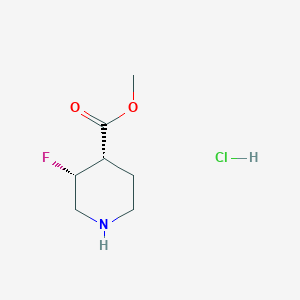
![2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2689213.png)
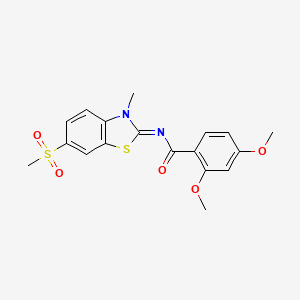


![N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide](/img/structure/B2689220.png)
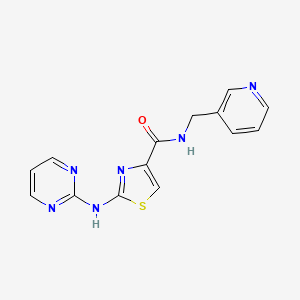
![N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2689226.png)